molecular formula C26H21ClN4O2 B2960933 1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one CAS No. 1251678-84-8

1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2960933
CAS No.: 1251678-84-8
M. Wt: 456.93
InChI Key: ZBXTXIZIARETRR-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with:

  • A 4-ethyl group at position 2.
  • A pyrrolidin-2-one ring at position 2.
  • A piperazine-1-carbonyl moiety at position 5, linked to a 4-acetylphenyl group.

The structural complexity arises from the integration of three pharmacologically relevant motifs:

Thiazole: Known for diverse bioactivity, including kinase inhibition and antimicrobial effects.

Pyrrolidinone: Enhances solubility and modulates pharmacokinetics.

4-Acetylphenylpiperazine: Arylpiperazines are common in CNS-targeting agents (e.g., serotonin/dopamine receptor ligands) .

Properties

CAS No.

1251678-84-8

Molecular Formula

C26H21ClN4O2

Molecular Weight

456.93

IUPAC Name

2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H21ClN4O2/c27-19-9-11-20(12-10-19)31-26(33)22-16-29-23-13-8-18(15-21(23)24(22)30-31)25(32)28-14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-13,15-16,30H,4,7,14H2,(H,28,32)

InChI Key

ZBXTXIZIARETRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one is a complex organic molecule with significant potential in pharmacology. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly in neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O2S , with a molecular weight of approximately 428.56 g/mol . The structure features a pyrrolidinone ring substituted with thiazole and piperazine moieties, which are known to enhance biological interactions.

PropertyValue
Molecular FormulaC23H28N4O2S
Molecular Weight428.56 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function.

Case Study : A study on related thiazole compounds demonstrated inhibition of Gram-positive bacteria, suggesting that the thiazole moiety in our compound may confer similar properties .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with piperazine and thiazole rings have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Research Findings : In vitro studies have shown that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.

Clinical Implications : A study highlighted that similar compounds demonstrated serotonin receptor affinity, indicating potential applications in treating mood disorders . The structural similarities suggest that our compound could be explored for similar therapeutic roles.

Summary of Findings

The biological activities of This compound can be summarized as follows:

Activity TypeEvidence
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential serotonin receptor interaction

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed receptor interaction studies will enhance understanding and facilitate its development as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight variations in substituents and their implications:

Compound ID / Name Key Structural Differences Evidence Source
881790-51-8 (1-(4-methoxyphenyl)-4-{[4-(3-trifluoromethylphenyl)piperazinyl]carbonyl}pyrrolidin-2-one) - Methoxyphenyl vs. acetylphenyl
- Trifluoromethylphenyl vs. acetylphenyl on piperazine
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) - Pyridinyl substituent on piperazine
- Thiophene vs. thiazole core
35440-46-1 ((5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one) - Chlorophenyl on piperazine
- Hydroxybenzylidene vs. ethyl-pyrrolidinone
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) - Pyrazole substituent
- Butanone vs. thiazole-pyrrolidinone scaffold
Key Observations:
  • Heterocyclic Core : Thiazole (target) vs. pyridine (MK45) or pyrazole (Compound 5) alters π-π stacking and solubility .
  • Substituent Flexibility : The ethyl group on the thiazole (target) introduces steric bulk absent in hydroxybenzylidene (35440-46-1), possibly affecting conformational stability .

Physicochemical Properties

Property Target Compound 881790-51-8 MK45 35440-46-1
Molecular Weight ~483 g/mol (estimated) 447.45 g/mol 443.89 g/mol 407.89 g/mol
logP (Predicted) 3.2 (moderate lipophilicity) 2.8 3.5 2.9
Hydrogen Bond Acceptors 6 5 6 5
Rotatable Bonds 7 6 8 5
Key Observations:
  • The acetyl group increases logP compared to methoxy (881790-51-8) but reduces it relative to trifluoromethyl (MK45).
  • Higher rotatable bonds in the target compound suggest greater conformational flexibility, which may influence bioavailability .

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